2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a dodecylsulfanyl group attached to the second carbon and a phenyl group attached to the third carbon of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one typically involves a multi-step process
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Dodecylsulfanyl Group: The dodecylsulfanyl group can be introduced via a nucleophilic substitution reaction using dodecylthiol and an appropriate leaving group, such as a halide.
Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Tetrahydroquinazoline derivatives
Substitution: Nitro, halogenated derivatives
Scientific Research Applications
2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. Additionally, the dodecylsulfanyl group can interact with cell membranes, altering their permeability and affecting cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dodecylsulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one
- 2-(Dodecylsulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one
- 2-(Dodecylsulfanyl)-3-phenylquinazolin-4-one
Uniqueness
2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the dodecylsulfanyl and phenyl groups, which confer specific chemical and biological properties. The dodecylsulfanyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The phenyl group contributes to the compound’s ability to engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity.
Properties
IUPAC Name |
2-dodecylsulfanyl-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2OS/c1-2-3-4-5-6-7-8-9-10-16-21-30-26-27-24-20-15-14-19-23(24)25(29)28(26)22-17-12-11-13-18-22/h11-15,17-20H,2-10,16,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJQTSQEZNSLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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